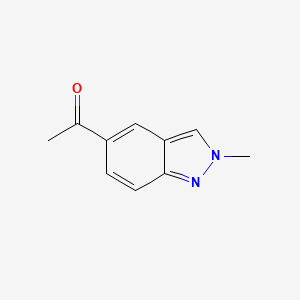

5-Acetyl-2-methyl-2H-indazole

描述

Structure

3D Structure

属性

IUPAC Name |

1-(2-methylindazol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7(13)8-3-4-10-9(5-8)6-12(2)11-10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHIUTXLMCSJVNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=CN(N=C2C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201291658 | |

| Record name | 1-(2-Methyl-2H-indazol-5-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201291658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159511-28-0 | |

| Record name | 1-(2-Methyl-2H-indazol-5-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159511-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Methyl-2H-indazol-5-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201291658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Functionalization Strategies on the Indazole Nucleus

N-Functionalization of Indazolesnih.gov

The direct alkylation of indazoles is a highly efficient method for derivatization in medicinal chemistry. nih.gov However, a significant challenge lies in controlling the regioselectivity, as reactions can occur at either the N1 or N2 position, often yielding a mixture of products. nih.govbeilstein-journals.org The outcome is dependent on the reaction conditions, including the base, solvent, and the electronic and steric properties of substituents on the indazole ring. nih.govresearchgate.net The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. nih.govwuxibiology.com

N1 and N2 Selective Alkylation and Arylationnih.govmit.edu

Controlling regioselectivity between the N1 and N2 positions is a central theme in indazole chemistry. beilstein-journals.org The choice of reagents and conditions can steer the reaction toward the desired isomer.

N1-Selective Reactions: Achieving N1 selectivity is often possible under conditions that favor thermodynamic control. nih.gov For instance, the combination of sodium hydride (NaH) as a base in tetrahydrofuran (B95107) (THF) has proven to be a promising system for selective N1-alkylation. nih.govresearchgate.net This method demonstrates high N1 regioselectivity (>99%) for indazoles with C3 substituents like carboxymethyl, tert-butyl, and carboxamide. nih.govresearchgate.net A data-driven approach has culminated in a highly selective, practical, and scalable methodology for synthesizing N1-alkyl indazoles with no detectable N2-alkyl byproducts upon completion. rsc.orgnih.gov

For N-arylation, a Rhodium(II)-catalyzed process using quinoid carbenes has been developed for the highly selective N2-arylation of indazoles. rsc.orgchemrxiv.org This reaction proceeds through a nucleophilic addition of the N2 atom to the carbene, followed by a 1,5-H shift. rsc.orgchemrxiv.org Additionally, a copper-catalyzed N2-selective arylation using diaryliodonium salts provides excellent regioselectivity. thieme-connect.com

| Reaction Type | Position | Catalyst/Reagents | Key Findings |

| Alkylation | N1 | NaH in THF | High selectivity for N1 product, influenced by steric and electronic effects. nih.govresearchgate.net |

| Alkylation | N2 | Alkyl 2,2,2-trichloroacetimidates | High N2 selectivity due to the energy barrier of tautomer conversion. wuxibiology.com |

| Arylation | N2 | Rh(II) catalyst, diazonaphthoquinone | Proceeds via nucleophilic addition and a 1,5-H shift. rsc.orgchemrxiv.org |

| Arylation | N2 | CuO catalyst, diaryliodonium salts | Achieves high levels of N2-regioselectivity. thieme-connect.com |

C-Functionalization of the Indazole Ring Systemnih.gov

While N-functionalization is common, direct C-functionalization, particularly at the C3 position, is less developed due to the lower nucleophilicity of the carbon atoms in the indazole ring. nih.gov Nevertheless, C3-substituted indazoles are important substructures in many pharmaceuticals, driving the development of new synthetic methodologies. nih.govacs.org

C3-Functionalization Methodologiesnih.govnih.govmdpi.comresearchgate.net

A variety of methods have been established to introduce functional groups at the C3 position, often involving metal-catalyzed cross-coupling reactions or unique activation strategies. researchgate.netchim.it

Direct C3-alkylation processes are rare. nih.gov A significant advancement is the highly C3-selective allylation of 1H-indazoles using copper hydride (CuH) catalysis. nih.govmit.edu This method employs an "umpolung" or polarity reversal strategy, where N-(benzoyloxy)indazoles are used as electrophiles instead of the traditionally nucleophilic indazole ring. nih.govmit.edu This reaction is notable for its ability to create challenging C3-quaternary stereocenters with high enantioselectivity. nih.govmit.eduresearchgate.net Density functional theory (DFT) calculations suggest the reaction proceeds through a six-membered Zimmerman-Traxler-type transition state. mit.eduacs.org

The reaction demonstrates broad tolerance for various substituents on the indazole ring, as shown in the table below.

| Indazole Substituent | Yield (%) | Enantiomeric Excess (%) |

| 4-Methoxy | 85 | 92 |

| 4-Fluoro | 88 | 94 |

| 5-Chloro | 81 | 94 |

| 6-Methylsulfonyl | 79 | 95 |

| 6-Chloro | 75 | 95 |

| 6-Carbomethoxy | 81 | 96 |

| 7-Methyl | 95 | 95 |

Data sourced from a study on CuH-catalyzed C3-allylation of indazole electrophiles. nih.gov

The Suzuki-Miyaura cross-coupling reaction is a powerful palladium-catalyzed method for forming C(sp²)–C(sp²) bonds, making it suitable for the C3-arylation of indazoles. mdpi.comnih.gov This reaction typically involves coupling a C3-haloindazole (e.g., 3-iodo- or 3-bromoindazole) with an organoboronic acid. mdpi.comresearchgate.net To prevent competitive reactions at the nitrogen atoms, the indazole's NH group often requires protection, for example with a tert-butoxycarbonyl (Boc) group. mdpi.com The choice of catalyst, base, and solvent system is critical for achieving high yields. mdpi.comresearchgate.net For instance, Pd(PPh₃)₄ with Cs₂CO₃ in a dioxane/EtOH/H₂O mixture under microwave irradiation has been shown to be effective for coupling free (NH) 3-bromoindazoles. researchgate.net

The Sonogashira cross-coupling reaction provides an effective route to introduce alkynyl substituents at the C3 position of the indazole ring. researchgate.netmdpi.com This reaction involves the palladium- and copper-catalyzed coupling of a terminal alkyne with a C3-haloindazole. mdpi.comthieme-connect.de For this transformation, 3-iodoindazoles are commonly used substrates due to the high reactivity of the carbon-iodine bond. mdpi.com Protection of the N1 position is crucial to prevent the coupling reaction from occurring at the nitrogen atom. thieme-connect.deresearchgate.net Studies have shown that substrates bearing both a C3-iodine and a C5-bromine atom can be selectively functionalized at the C3 position under mild conditions, leaving the C5-bromine available for subsequent cross-coupling reactions. thieme-connect.de

Functionalization at C5 Position (Relevant to 5-Acetyl Group)

The C5 position of the indazole ring, bearing the acetyl group in the target molecule, can also be a site for functionalization, although it is generally less reactive than the C3 position towards electrophilic substitution. The electronic nature of the acetyl group, being electron-withdrawing, will influence the reactivity of the benzene (B151609) part of the indazole ring. Friedel-Crafts reactions or directed metalation-substitution sequences could potentially be employed to introduce further substituents at the C4, C6, or C7 positions, depending on the directing effects of the existing groups. Specific methods for the direct functionalization of the C5-acetyl group itself are discussed in section 3.4.

Alkoxylation and Acylation Reactions

The introduction of alkoxy and acyl groups onto the indazole scaffold can significantly impact its properties. A visible-light-induced reaction of 2H-indazoles with alcohols, controlled by the reaction atmosphere, can lead to C3-alkoxylated 2H-indazoles in the presence of a photosensitizer and an oxidant under a nitrogen atmosphere. researchgate.net

Direct acylation of 2H-indazoles at the C3 position can be achieved through radical-based methods. rsc.orgresearchgate.net For instance, a silver(I)/Na2S2O8 system can be used for the direct alkylation and acylation of 2H-indazoles. rsc.org Another approach involves the use of aldehydes as acyl precursors under metal-free conditions. researchgate.net These methods provide a direct route to 3-acyl-2H-indazoles. nih.gov

Microwave-Assisted Functionalization Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis and functionalization of heterocyclic compounds, including indazoles. semanticscholar.org This technique has been successfully applied to various transformations on the indazole core, such as N-alkylation, cross-coupling reactions, and the synthesis of indazole derivatives from precursors. semanticscholar.orgnih.gov Microwave irradiation can facilitate the synthesis of diversely substituted indazoles by promoting efficient heat transfer, leading to shorter reaction times and often cleaner reaction profiles compared to conventional heating methods. semanticscholar.orgnih.govresearchgate.net While specific microwave-assisted functionalizations of 5-Acetyl-2-methyl-2H-indazole are not explicitly reported, the general success of this technology with the indazole scaffold suggests its high potential for the rapid and efficient synthesis of its derivatives. semanticscholar.org

Synthetic Transformations of Functional Groups on the Indazole Scaffold

Functional groups already present on the indazole ring can be chemically transformed to introduce further diversity.

Interconversion of Substituents (e.g., Oxidation, Reduction)

The acetyl group at the C5 position of this compound is a versatile functional handle for various transformations. For instance, the ketone of the acetyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride. This alcohol can be further functionalized, for example, through esterification or etherification.

Oxidation of the methyl group of the acetyl moiety could potentially lead to a carboxylic acid derivative, although this would require specific and controlled oxidation conditions to avoid over-oxidation or degradation of the indazole ring. The resulting carboxylic acid could then be converted into a range of other functional groups, such as esters, amides, or acid chlorides.

The indazole ring itself is relatively stable to many oxidative and reductive conditions, allowing for selective transformations of the substituents. However, care must be taken as some strong oxidizing or reducing agents could affect the heterocyclic ring.

Formation of Fused Polycyclic Systems (e.g., Pyrimido[1,2-b]indazoles)

The synthesis of fused polycyclic systems from the indazole nucleus represents a significant area of research in medicinal and materials chemistry. Among these, pyrimido[1,2-b]indazoles are a class of nitrogen-containing tricyclic skeletons that have garnered considerable attention due to their pharmacological importance. nih.gov The construction of these intricate molecular architectures from substituted indazole precursors, such as this compound, requires strategic functionalization followed by cyclization reactions.

While direct cyclization of this compound to a pyrimido[1,2-b]indazole system is not prominently documented, a well-established synthetic pathway involves the preliminary introduction of an amino group at the C3 position of the indazole ring. This transformation yields a 3-aminoindazole intermediate, which is a critical precursor for the subsequent formation of the fused pyrimidine (B1678525) ring. nih.gov

Strategic Amination of the Indazole Core

The introduction of an amino group at the C3 position of the 2H-indazole scaffold is a key enabling step. Various methodologies have been developed for this transformation, including copper-catalyzed C-H amination and photocatalytic approaches. nih.govnih.gov For instance, a copper-catalyzed regioselective C-H amination of 2H-indazoles has been reported to produce 3-aminoindazole derivatives under mild conditions. nih.gov Another approach involves a domino reaction of 2-halobenzonitriles with hydrazines, which proceeds via a palladium-catalyzed coupling and subsequent intramolecular hydroamination to yield 3-amino-2H-indazoles. acs.org These methods could theoretically be applied to this compound to generate the crucial intermediate, 3-amino-5-acetyl-2-methyl-2H-indazole.

Cyclocondensation to Form the Pyrimido[1,2-b]indazole Scaffold

With the 3-amino-5-acetyl-2-methyl-2H-indazole in hand, the final step to construct the pyrimido[1,2-b]indazole core is a cyclocondensation reaction. This reaction is most commonly achieved by treating the 3-aminoindazole with a 1,3-dicarbonyl compound or its equivalent. nih.gov The reaction of 3-aminoindazoles with β-ketoesters, for example, is a widely used method for the synthesis of pyrimido[1,2-b]indazol-4(1H)-one derivatives. nih.govmdpi.com

A general reaction scheme for this process is depicted below:

Reaction Scheme: Synthesis of Pyrimido[1,2-b]indazoles from 3-Aminoindazoles and β-Ketoesters

[Image of a chemical reaction showing a 3-aminoindazole derivative reacting with a β-ketoester in the presence of an acid catalyst to form a pyrimido[1,2-b]indazol-4(1H)-one derivative]

In this reaction, the 3-amino group of the indazole nucleophilically attacks one of the carbonyl groups of the β-ketoester, followed by an intramolecular cyclization and dehydration to form the fused pyrimidine ring.

The versatility of this method allows for the synthesis of a diverse library of pyrimido[1,2-b]indazole derivatives by varying the substituents on both the 3-aminoindazole and the β-ketoester. Research has demonstrated the successful synthesis of various substituted pyrimido[1,2-b]indazoles using this strategy. nih.govmdpi.com

Detailed Research Findings

Studies have shown that the cyclocondensation reaction can be efficiently promoted by acid catalysts. For example, a series of trifluoromethylated pyrimido[1,2-b]indazol-4(1H)-one derivatives were synthesized in good to excellent yields through the condensation of 3-aminoindazole derivatives with ethyl 4,4,4-trifluoro-3-oxobutanoate. nih.govmdpi.com The resulting pyrimido[1,2-b]indazoles can be further functionalized, for instance, by converting the 4-oxo group to a chloro group, which can then participate in cross-coupling reactions like the Suzuki-Miyaura reaction to introduce further diversity. nih.govmdpi.com

The table below summarizes representative examples of pyrimido[1,2-b]indazole derivatives synthesized from various 3-aminoindazoles and carbonyl compounds, illustrating the scope of this synthetic strategy.

| 3-Aminoindazole Reactant | Carbonyl Reactant | Product | Reference |

| 3-Aminoindazole | Ethyl 4,4,4-trifluoro-3-oxobutanoate | 2-(Trifluoromethyl)pyrimido[1,2-b]indazol-4(1H)-one | nih.govmdpi.com |

| 6-Chloro-3-aminoindazole | Ethyl 4,4,4-trifluoro-3-oxobutanoate | 8-Chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazol-4(1H)-one | nih.govmdpi.com |

| 3-Aminoindazoles | Ketones and N,N-dimethylaminoethanol | 2-Mono- or 2,3-disubstituted pyrimido[1,2-b]indazoles | bohrium.com |

| 3-Aminoindazoles | Ketene dithioacetals | Functionalized pyrimido[1,2-b]indazoles | rsc.org |

Mechanistic Investigations of Indazole Formation and Reactions

Elucidation of Reaction Pathways

Understanding the step-by-step process of bond formation and cleavage is crucial for optimizing existing synthetic routes and developing new ones. Studies have focused on identifying key intermediates and transition states to build a comprehensive picture of how indazoles are formed and react.

The direct functionalization of C–H bonds on the indazole ring is an efficient method for elaborating the core structure. nih.gov Mechanistic studies suggest that several of these transformations, particularly at the C3 position of 2H-indazoles, proceed through radical pathways. researchgate.net For instance, a chemo-divergent C-3 functionalization of 2H-indazoles to produce formylated indazoles or carboxylic acid esters of indazole derivatives is believed to involve a radical mechanism under aerobic conditions. researchgate.net

Similarly, the C3-nitration of 2H-indazoles has been achieved using iron(III) nitrate (B79036) in the presence of TEMPO ( (2,2,6,6-tetramethylpiperidin-1-yl)oxy ) and oxygen, which act as oxidants. chim.it Quantum chemical calculations and control experiments support a plausible mechanism involving radical species. chim.it These findings highlight the utility of radical chemistry in accessing diverse 2H-indazole derivatives through late-stage functionalization. nih.govresearchgate.net

The nature of the intermediates formed during a reaction is a key determinant of the final product. In indazole synthesis, diazonium salts and nitrene species have been identified as crucial intermediates in various synthetic strategies.

A metal-free approach to synthesizing 3-ester-functionalized indazoles involves the reaction of aryl diazonium salts with aryl diazo esters. researchgate.net This donor/acceptor diazo activation strategy proceeds through the formation of a key diazenium intermediate . researchgate.netacs.orgnih.gov This intermediate subsequently undergoes cyclization to afford the indazole product in excellent yields under mild conditions. acs.orgnih.gov This pathway provides a practical, catalyst-free protocol for preparing a broad scope of indazole derivatives. researchgate.net

The Cadogan cyclization is a classic method for synthesizing 2H-indazoles from nitroaromatic compounds, which has long been thought to proceed via a nitrene intermediate . nih.gov This model involves the exhaustive deoxygenation of the nitro group by a phosphine (B1218219) reagent to generate a highly reactive nitrene, which then cyclizes. nih.gov However, recent studies have provided direct evidence for competent oxygenated intermediates, suggesting that non-nitrene pathways are also possible. nih.govresearchgate.net The synthesis and isolation of 2H-indazole N-oxides as intermediates in an interrupted Cadogan/Davis-Beirut reaction demonstrate that the reaction does not necessarily proceed through complete deoxygenation to a nitrene. nih.gov These findings have significant implications for the mechanistic models of these classical reactions. researchgate.net

Computational studies, particularly Density Functional Theory (DFT) calculations, have provided profound insights into the energetics and geometries of transition states in indazole reactions. In the copper-hydride (CuH) catalyzed C3-selective allylation of 1H-N-(benzoyloxy)indazoles, DFT calculations suggest the reaction proceeds through an enantioselectivity-determining six-membered Zimmerman-Traxler-type transition state. nih.govmit.edu This analysis helps explain the high levels of enantioselectivity observed. chemrxiv.org The enantioselectivity is governed by steric interactions between the ligand and the substrate, as well as repulsions with the pseudoaxial substituent in the chair-like transition state. mit.edumit.edu

DFT calculations have also been used to elucidate the mechanism of copper-mediated formation of 3-keto-2H-indazoles from substrates bearing alkyne and triazene (B1217601) functionalities. pkusz.edu.cn These computational analyses supported a Lewis acid role for the copper catalyst and detailed a pathway involving coordination of the triazene to the copper center, followed by intramolecular C–N bond formation to form an enol intermediate, which then tautomerizes to the final product. pkusz.edu.cn

Catalyst-Substrate Interactions in Metal-Catalyzed Reactions

Transition-metal catalysis is a powerful tool for indazole synthesis, often relying on C–H activation/annulation sequences. researchgate.netresearchgate.net The interaction between the catalyst and the substrate is fundamental to the reaction's success and selectivity.

In Rhodium(III)-catalyzed syntheses, the reaction between azobenzenes and aldehydes to form N-aryl-2H-indazoles is a prominent example. acs.org The proposed mechanism involves the coordination of the azobenzene (B91143) to the Rh(III) center, followed by a regioselective C–H activation to form a rhodacycle intermediate. mdpi.com This intermediate then undergoes insertion of the aldehyde. The azo moiety, in addition to directing the C–H activation, serves as an internal nucleophile that traps the aldehyde addition product, leading to cyclization and subsequent aromatization to yield the indazole. acs.orgmdpi.com

Similarly, Cobalt(III)-catalyzed syntheses of N-aryl-2H-indazoles from azobenzenes and aldehydes have been developed. nih.gov In these reactions, steric effects on the azobenzene substrate often dominate the regioselective outcome. nih.gov The use of directing groups like azo and oxime moieties, which had not previously been applied in Co(III) catalysis, enables cyclative capture and aromatization to assemble the heterocycles in a single step. nih.gov

| Catalyst System | Substrates | Key Mechanistic Steps | Reference |

|---|---|---|---|

| Rh(III)/Cu(II) | Imidates and Nitrosobenzenes | C–H bond activation, intramolecular cascade annulation. | mdpi.com |

| Rh(III) | Azobenzenes and Alkenes | C–H activation, alkene coordination and insertion, β-hydride elimination, aromatization. | mdpi.com |

| Cp*Co(III) | Azobenzenes and Aldehydes | C–H bond functionalization via an azo directing group, cyclative capture, and aromatization. | nih.gov |

| Pd(OAc)2 | Aryl hydrazines | Azo-group directed C-H activation and cyclization. | researchgate.net |

Regioselectivity and Stereoselectivity Studies

Controlling regioselectivity (the position of reaction) and stereoselectivity (the spatial orientation of bonds) is a central challenge in organic synthesis. For indazoles, a key regiochemical issue is the selective functionalization at the N-1 versus the N-2 position.

The N-alkylation of the indazole ring often produces a mixture of N-1 and N-2 regioisomers. researchgate.net However, the outcome can be influenced by several factors. Studies have shown that the choice of base and solvent plays a critical role. For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been identified as a promising system for achieving high N-1 selectivity in the alkylation of many C-3 substituted indazoles. beilstein-journals.orgnih.gov

The electronic and steric properties of substituents on the indazole ring also exert significant control. beilstein-journals.org For instance, indazoles with electron-withdrawing groups like -NO₂ or -CO₂Me at the C-7 position show excellent N-2 regioselectivity. nih.gov Conversely, bulky substituents at the C-3 position can favor N-1 alkylation. nih.gov This highlights the interplay of steric and electronic effects in directing the regiochemical outcome. beilstein-journals.org

| Reaction Condition/Substituent | Observed Regioselectivity | Reference |

|---|---|---|

| NaH in THF (Base/Solvent System) | Generally high N-1 selectivity for many C-3 substituted indazoles. | beilstein-journals.orgnih.gov |

| Substituents at C-7 (e.g., NO2, CO2Me) | Excellent N-2 selectivity (≥ 96%). | nih.gov |

| Bulky Substituents at C-3 (e.g., tert-butyl) | High N-1 selectivity (> 99%). | nih.gov |

| Ga/Al or Al-mediation with α-bromocarbonyls | High yielding, regioselective synthesis of 2H-indazoles. | researchgate.netrsc.org |

Stereoselectivity has been explored in reactions that create chiral centers on the indazole scaffold. The CuH-catalyzed C3-allylation using allene (B1206475) pronucleophiles can install acyclic quaternary stereocenters with high levels of enantioselectivity. nih.govmit.edu This C3-regioselectivity represents a polarity reversal (umpolung) strategy, treating the indazole as an electrophile rather than a nucleophile, thereby enabling novel functionalization patterns. mit.edu

Theoretical and Computational Studies of Indazole Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed investigation of molecular properties from first principles. Methods like Density Functional Theory (DFT) and ab initio calculations are widely applied to study the complexities of heterocyclic systems like indazoles.

Density Functional Theory (DFT) has become a primary computational tool for studying indazole derivatives due to its favorable balance of accuracy and computational cost. It is extensively used to investigate various aspects of the indazole system, from the stability of different forms to the intricacies of their chemical reactions.

The indazole ring can exist in different tautomeric forms, primarily the 1H-indazole and 2H-indazole forms. nih.govresearchgate.net The relative stability of these tautomers is crucial as it influences the compound's properties and reactivity. DFT calculations have been instrumental in quantifying this stability difference.

Predominant Tautomer: Computational studies consistently show that for the parent indazole, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.govnih.gov DFT calculations predict the 1H form to be more stable by approximately 15 kJ·mol⁻¹ (3.59 kcal/mol). nih.gov This stability is a key factor in why 1H-indazole is the predominant form. nih.govnih.gov

Substituent Effects: While the 1H tautomer is generally favored, theoretical calculations have shown that certain substitution patterns or annulations on the indazole ring could potentially lead to the 2H-tautomer being more stable. austinpublishinggroup.com The specific placement of electron-donating or electron-withdrawing groups, such as the acetyl and methyl groups in 5-Acetyl-2-methyl-2H-indazole, would be expected to modulate the electronic structure and could influence the energetic landscape of related tautomeric systems.

Isomer Stability: Beyond tautomerism, DFT is used to compare the relative stabilities of positional isomers. For example, in a study on hydroxymethyl derivatives of indazole, B3LYP/6-311++G(d,p) calculations indicated that the 1-substituted isomer was 20 kJ·mol⁻¹ more stable than the 2-substituted isomer. nih.gov

| Tautomers Compared | Method | Energy Difference (kJ·mol⁻¹) | More Stable Form | Reference |

|---|---|---|---|---|

| 1H-indazole vs. 2H-indazole | MP2/6-31G** | 15 | 1H-indazole | nih.gov |

| 1-CH₂OH-indazole vs. 2-CH₂OH-indazole | B3LYP/6-311++G(d,p) | 20 | 1-CH₂OH-indazole | nih.gov |

DFT calculations are a powerful asset for mapping the pathways of chemical reactions involving indazoles. By calculating the energies of reactants, transition states, and products, researchers can construct detailed energy profiles to understand reaction feasibility and selectivity.

Cyclization Reactions: In an iodine-mediated synthesis of 2H-indazoles from ortho-alkylazobenzenes, DFT calculations were employed to investigate the reaction mechanism. The computational results revealed that the reaction proceeds via a radical chain mechanism. nih.gov

Alkylation Regioselectivity: The alkylation of the indazole core can occur at either the N1 or N2 position, and DFT has been used to understand the factors governing this regioselectivity. A recent study on the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate used DFT to evaluate the reaction mechanisms. The calculations suggested that when a cesium base is used, a chelation mechanism involving the N2-atom and a C3-substituent favors the formation of N1-substituted products. beilstein-journals.orgresearchgate.net In the absence of such chelation, other non-covalent interactions drive the formation of the N2-product. beilstein-journals.orgresearchgate.net

Substituents on the indazole ring, such as an acetyl group at the C5 position and a methyl group at the N2 position, significantly alter the molecule's electronic properties and chemical reactivity. DFT is widely used to quantify these effects through the analysis of frontier molecular orbitals (FMOs) and other electronic descriptors.

Frontier Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of chemical reactivity. The HOMO-LUMO energy gap (ΔE) is a measure of the molecule's chemical hardness and stability. nih.govresearchgate.net A smaller gap generally implies higher reactivity. researchgate.net DFT calculations (using the B3LYP/6-31+G(d,p) basis set, for example) on various indazole derivatives have been used to compute these values and correlate them with observed reactivity. nih.govrsc.org Molecules with high HOMO energy levels are good electron donors, while those with low LUMO energy levels are good electron acceptors. nih.gov

Molecular Electrostatic Potential (MEP): DFT calculations are also used to generate Molecular Electrostatic Potential (MEP) maps. These maps illustrate the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov This information is crucial for understanding and predicting how a molecule like this compound might interact with other reagents. nih.govresearchgate.net

| Parameter | Definition | Significance in Reactivity | Reference |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability | nih.govresearchgate.net |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability | nih.govresearchgate.net |

| ΔE (Energy Gap) | ELUMO - EHOMO | Indicator of chemical reactivity and stability | nih.govresearchgate.net |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measure of resistance to change in electron distribution | nih.gov |

Ab initio (from the beginning) calculations are another class of quantum chemical methods based on first principles, without reliance on empirical parameters. While often more computationally demanding than DFT, they can provide highly accurate results and are sometimes used to benchmark or complement DFT studies.

In a study on the synthesis of 2H-indazoles via the [3 + 2] dipolar cycloaddition of sydnones with arynes, researchers performed both DFT (B3LYP/6-31G(d)) and ab initio calculations to gain further insight into the reaction pathway. nih.gov Higher-level relative energies were computed to refine the understanding of the mechanism. nih.gov Similarly, MP2/6-31G** calculations, an ab initio method, have been used to determine the energy difference between 1H- and 2H-indazole tautomers, yielding results consistent with those from DFT. nih.gov

Density Functional Theory (DFT) Calculations

Molecular Modeling and Simulation

Molecular modeling encompasses a broader range of computational techniques, including quantum mechanics, molecular mechanics, and simulation methods, to model and predict the behavior of molecules. For substituted indazoles, these techniques are often applied to understand their interactions in complex biological environments.

Modeling studies have been conducted on the interaction of substituted indazole derivatives with enzymes. nih.gov For instance, the binding of 7-substituted indazoles to neuronal nitric oxide synthase (nNOS) was modeled to understand structure-activity relationships. nih.gov These models suggested that bulky substituents could cause steric hindrance, preventing effective interaction with the enzyme's active site. nih.gov Such modeling approaches are critical in the field of drug design for optimizing the structure of lead compounds, like those based on the indazole scaffold, to enhance their biological activity and selectivity. nih.gov

Conformational Analysis

The conformational preferences of substituted indazoles are dictated by the interplay of steric and electronic effects. The core indazole ring is an aromatic, 10-π-electron system, which imparts a high degree of planarity to the bicyclic structure. For this compound, the primary sources of conformational flexibility are the rotation around the single bond connecting the acetyl group to the indazole ring and the rotation of the N-methyl group.

The orientation of the acetyl group relative to the indazole ring is of particular interest. It is generally expected that the acetyl group will be largely co-planar with the aromatic ring system. This planarity maximizes the π-conjugation between the carbonyl group and the indazole ring, a stabilizing interaction. However, steric hindrance with adjacent protons on the ring could lead to a slightly twisted conformation. The N-methyl group is generally free to rotate, though its orientation can influence the local electronic environment. Detailed conformational analysis would typically involve computational methods, such as Density Functional Theory (DFT), to calculate the potential energy surface as a function of the dihedral angles of the rotatable bonds to identify the lowest energy (most stable) conformers.

Computational Descriptors for Indazole Derivatives

Computational descriptors are numerical values that characterize the physicochemical properties of a molecule. They are widely used in cheminformatics and medicinal chemistry to predict a compound's behavior, such as its absorption, distribution, metabolism, and excretion (ADME) properties. While specific experimentally verified data for this compound are not extensively documented in the literature, these properties can be reliably calculated. For context, the computed properties for the parent scaffold, 2-Methyl-2H-indazole, are available and provide a baseline for understanding the effects of the acetyl substituent.

The addition of the 5-acetyl group to the 2-methyl-2H-indazole scaffold is expected to significantly influence these descriptors. The carbonyl group introduces polarity, increasing the TPSA and the hydrogen bond acceptor count. This increased polarity would likely decrease the LogP value, making the molecule more hydrophilic. The bond connecting the acetyl group to the indazole ring introduces an additional degree of rotational freedom.

| Descriptor | Value for 2-Methyl-2H-indazole nih.gov | Expected Impact of 5-Acetyl Group |

| Topological Polar Surface Area (TPSA) | 17.8 Ų | Increase |

| LogP (Lipophilicity) | 1.9 | Decrease |

| Hydrogen Bond Acceptor Count | 1 | Increase to 2 |

| Hydrogen Bond Donor Count | 0 | No change |

| Rotatable Bond Count | 0 | Increase to 1 |

TPSA is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. For the parent 2-Methyl-2H-indazole, the TPSA is calculated to be 17.8 Ų nih.gov. The introduction of the acetyl group, which contains a polar carbonyl oxygen, would increase this value, likely to the range of 30-40 Ų, suggesting altered membrane permeability characteristics.

LogP, the logarithm of the partition coefficient between octanol and water, is a key measure of a molecule's lipophilicity. A higher LogP indicates greater lipid solubility. The calculated XLogP3 for 2-Methyl-2H-indazole is 1.9 nih.gov. The addition of the relatively polar acetyl group would be expected to decrease the LogP, making this compound less lipophilic than its parent compound.

Hydrogen bond donors and acceptors are critical for molecular recognition and solubility. This compound possesses no hydrogen bond donors. The parent scaffold, 2-Methyl-2H-indazole, has one hydrogen bond acceptor (the N1 nitrogen) nih.gov. The carbonyl oxygen of the acetyl group in this compound introduces a second hydrogen bond acceptor site.

The number of rotatable bonds influences a molecule's conformational flexibility. 2-Methyl-2H-indazole has no rotatable bonds, as the methyl group's rotation is typically excluded from this count nih.gov. The C-C single bond between the indazole ring and the acetyl group in this compound constitutes one rotatable bond.

NMR Chemical Shift Prediction and Analysis (GIAO calculations)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The prediction of NMR chemical shifts using quantum chemical calculations has become a standard method to aid in the assignment of complex spectra and to confirm or distinguish between possible isomers.

The Gauge-Independent Atomic Orbital (GIAO) method is one of the most popular and reliable approaches for calculating NMR shielding tensors. molport.comnih.gov This method, typically used in conjunction with Density Functional Theory (DFT), has been successfully applied to a wide range of heterocyclic systems, including substituted pyrazoles and indazoles. nih.govmolport.com

Studies have shown that GIAO calculations performed at levels of theory such as B3LYP with basis sets like 6-311++G(d,p) can provide excellent correlations between calculated absolute shieldings and experimentally measured chemical shifts for ¹H, ¹³C, and ¹⁵N nuclei in indazole derivatives. molport.comcalpaclab.com For instance, the structures of N-substituted indazoles have been confirmed by comparing experimental NMR data with GIAO/DFT calculated shieldings. nih.gov The process involves optimizing the molecular geometry and then calculating the NMR isotropic shielding values for each nucleus. These absolute shieldings (σ) are then converted to chemical shifts (δ) relative to a standard, such as tetramethylsilane (TMS), often using a linear scaling approach to correct for systematic errors and solvent effects. This computational analysis can be particularly valuable for unambiguously distinguishing between N-1 and N-2 substituted indazole isomers, whose experimental spectra can sometimes be similar. nih.gov

Advanced Spectroscopic Characterization Techniques for Indazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. For a molecule such as 5-Acetyl-2-methyl-2H-indazole, various NMR experiments, including ¹H, ¹³C, and ¹⁵N NMR, provide a complete picture of its structure.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, the ¹H NMR spectrum exhibits distinct signals for the aromatic protons of the indazole core and the methyl protons of the N-methyl and acetyl groups.

The N-methylation at the N2 position is a key structural feature. The chemical shift of the N-methyl protons typically appears as a sharp singlet. For comparison, in various 2-aryl-2H-indazoles, the proton at the C3 position (H-3) resonates as a singlet at a downfield chemical shift, often above 8.0 ppm, due to its position adjacent to two nitrogen atoms. rsc.orgnih.gov

The substitution pattern on the benzene (B151609) ring is clearly resolved in the ¹H NMR spectrum. The 5-acetyl group significantly influences the chemical shifts of the neighboring aromatic protons (H-4 and H-6). Specifically, the H-4 proton is expected to appear as a singlet or a narrow doublet further downfield due to the deshielding effect of the adjacent acetyl group's carbonyl. The H-6 and H-7 protons would likely appear as doublets, with their coupling patterns revealing their ortho relationship. In a closely related compound, 2-methyl-5-nitro-2H-indazole, the H-4 proton is significantly deshielded by the nitro group. chemicalbook.com A similar, albeit less pronounced, effect is expected from the acetyl group. The protons of the acetyl group's methyl moiety will present as a distinct singlet.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound (Predicted values based on data from analogous compounds)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| H-3 | ~8.2 - 8.4 | s |

| H-4 | ~8.0 - 8.2 | s (or d) |

| H-7 | ~7.7 - 7.9 | d |

| H-6 | ~7.5 - 7.7 | d |

| N-CH₃ | ~4.1 - 4.3 | s |

| COCH₃ | ~2.6 - 2.8 | s |

s = singlet, d = doublet

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the structure of the carbon backbone of a molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for a complete mapping of the carbon framework.

The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of each carbon atom. The C3 carbon in 2-substituted indazoles typically resonates in the range of 120-125 ppm. miamioh.edu The carbons of the benzene ring (C4, C5, C6, C7, C3a, C7a) have characteristic shifts for aromatic systems, with the C5 carbon, which is bonded to the acetyl group, being shifted downfield. rsc.orgnih.gov The carbonyl carbon of the acetyl group is expected to have the most downfield chemical shift, typically appearing around 197 ppm. The N-methyl carbon signal is anticipated in the aliphatic region, while the acetyl methyl carbon appears slightly further downfield. Data for the parent compound, 2-methyl-2H-indazole, provides a foundational reference for the indazole core carbons. nih.govspectrabase.com

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound (Predicted values based on data from analogous compounds)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O | ~197 |

| C7a | ~150 |

| C5 | ~135 |

| C3a | ~127 |

| C7 | ~123 |

| C3 | ~122 |

| C6 | ~121 |

| C4 | ~118 |

| N-CH₃ | ~40 |

| COCH₃ | ~27 |

Nitrogen NMR spectroscopy, utilizing the ¹⁴N and ¹⁵N isotopes, offers direct insight into the electronic environment of the nitrogen atoms within the indazole ring. ¹⁵N NMR is particularly useful due to its sharper signals compared to the broader signals from the quadrupolar ¹⁴N nucleus. wiley-vch.de

The chemical shifts of the nitrogen atoms are highly characteristic of their position and hybridization state. In N-substituted indazoles, there is a large difference in the chemical shifts between the pyrrole-like nitrogen and the pyridine-like nitrogen. researchgate.net For 2-methyl-2H-indazole, the parent structure, ¹⁵N NMR data is available and shows distinct signals for N1 and N2. nih.gov This technique is exceptionally effective for distinguishing between N1 and N2 isomers, a common challenge in indazole chemistry. caribjscitech.com The electronic effects of the 5-acetyl substituent would be expected to cause a minor shift in the ¹⁵N resonances compared to the unsubstituted 2-methyl-2H-indazole.

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning ¹H and ¹³C signals and elucidating complex structural details. Techniques like COSY (Correlation Spectroscopy) establish proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

For this compound, the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly valuable. NOESY identifies protons that are close in space, providing through-space correlations. A key application would be to confirm the N2 position of the methyl group. A NOESY spectrum would be expected to show a cross-peak between the protons of the N-methyl group and the H-3 proton of the indazole ring, as these groups are spatially proximate in the 2H-indazole isomer. nih.gov This correlation provides definitive proof of the substitution pattern, distinguishing it from the corresponding 1H-indazole isomer.

Solid-State NMR (SSNMR) provides information about the structure, conformation, and dynamics of molecules in the solid phase. Cross-Polarization Magic-Angle Spinning (CPMAS) is a common SSNMR technique used to obtain high-resolution spectra of solid samples.

For indazole derivatives, SSNMR is particularly useful for studying tautomerism and polymorphism, as the molecular structure in the solid state can differ from that in solution. caribjscitech.com ¹³C CPMAS NMR can reveal subtle differences in the chemical shifts of carbon atoms arising from crystal packing effects and specific intermolecular interactions. Furthermore, advanced solid-state techniques can be used to probe the connectivity between carbon and nitrogen atoms, which is invaluable for distinguishing isomers when single-crystal X-ray diffraction is not feasible.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.

For this compound, the molecular formula is C₁₀H₁₀N₂O, corresponding to a molecular weight of approximately 174.20 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z 174.

The fragmentation pattern is highly informative for structural confirmation. A characteristic fragmentation pathway for acetyl-substituted aromatic compounds is the alpha-cleavage, involving the loss of the methyl radical from the acetyl group. This would result in a strong peak at m/z 159 (M-15). miamioh.edunist.gov Subsequent loss of a neutral carbon monoxide (CO) molecule from this fragment would lead to another significant peak at m/z 131. The stability of the aromatic indazole ring means that the molecular ion peak is likely to be quite intense. libretexts.org

Table 3: Predicted Key Fragmentation Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 174 | [M]⁺ (Molecular Ion) |

| 159 | [M - CH₃]⁺ |

| 131 | [M - CH₃ - CO]⁺ |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a powerful technique used to determine the precise molecular weight of a compound with a very high degree of accuracy. This allows for the determination of the elemental composition of the molecule. For this compound (molecular formula C10H10N2O), HRMS would be expected to yield a high-resolution mass-to-charge ratio (m/z) that corresponds to its exact molecular weight. This data is crucial for confirming the identity of the synthesized compound and distinguishing it from isomers.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In the context of this compound, ESI-MS would likely be used to generate a protonated molecule [M+H]+. The resulting mass spectrum would show a peak corresponding to the molecular weight of the compound plus the mass of a proton. This technique is valuable for confirming the molecular weight and can also be used in conjunction with tandem mass spectrometry (MS/MS) to obtain structural information through fragmentation analysis.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy is a technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the acetyl group (a strong C=O stretching vibration typically around 1680 cm⁻¹) and the C-H and C=C stretching vibrations of the aromatic indazole ring. The N-methyl group would also exhibit specific C-H stretching and bending vibrations.

Table 1: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (Acetyl) | ~1680 |

| C=C (Aromatic) | ~1600-1450 |

| C-H (Aromatic) | ~3100-3000 |

| C-H (Methyl) | ~2950-2850 |

Electrochemical Characterization (e.g., Cyclic Voltammetry, Electron Paramagnetic Resonance Spectroscopy)

Electrochemical techniques such as Cyclic Voltammetry (CV) can be used to study the redox properties of a molecule, providing information about its oxidation and reduction potentials. For this compound, CV could reveal the ease with which the molecule can be oxidized or reduced, which can be relevant to its potential applications in areas like materials science or medicinal chemistry.

Electron Paramagnetic Resonance (EPR) Spectroscopy is a technique used to study species that have unpaired electrons (radicals). While this compound itself is not a radical, EPR could be used to study any radical intermediates that might be formed during its electrochemical oxidation or reduction.

Synthetic Utility and Further Transformations of Indazole Scaffolds

Indazole Derivatives as Intermediates in Complex Molecule Synthesis

Indazole derivatives are valuable intermediates for constructing intricate molecular frameworks due to the reactivity of the heterocyclic ring system. caribjscitech.com The strategic placement of functional groups on the indazole core allows for subsequent reactions to build larger, more complex molecules. A notable transformation is the phototransposition of 2-alkyl-2H-indazoles into their corresponding benzimidazoles. nih.gov

For instance, 2-methyl-2H-indazole can be efficiently converted into 1-methylbenzimidazole. nih.gov This reaction proceeds through a singlet energy surface upon photo-irradiation, with optimal results observed at specific wavelengths (e.g., 310 nm). nih.gov The efficiency of this phototransposition highlights the utility of the 2H-indazole scaffold as a precursor to the benzimidazole (B57391) core, another significant heterocycle in medicinal chemistry. This process underscores how the indazole nucleus can be used as a masked benzimidazole, unraveled under specific photochemical conditions.

The following table summarizes the transformation of a model 2H-indazole substrate into its benzimidazole counterpart.

| Starting Material | Product | Transformation Type | Key Conditions | Yield (%) |

| 2-methyl-2H-indazole | 1-methylbenzimidazole | Phototransposition | 310 nm irradiation, DME solvent, ambient temp. | 98 |

Data sourced from photochemical studies on 2-methyl-2H-indazole. nih.gov

This synthetic route demonstrates the potential for derivatives like 5-Acetyl-2-methyl-2H-indazole to serve as intermediates in the synthesis of correspondingly substituted benzimidazoles, expanding the library of accessible complex molecules.

Diversification of Indazole Scaffolds

The functionalization of the indazole scaffold is a key strategy for developing new chemical entities. organic-chemistry.org The inherent reactivity of the indazole ring and the potential for substitution on both the pyrazole (B372694) and benzene (B151609) rings allow for extensive structural diversification. nih.gov Various synthetic methodologies have been developed to introduce a wide array of functional groups at different positions of the 2H-indazole core.

Methods for diversification include:

C-H Functionalization: Direct C-H activation has emerged as a powerful tool for introducing substituents. For example, rhodium(III)-catalyzed reactions of azoxy compounds with diazoesters can yield 3-acyl-2H-indazoles. nih.gov

Metal-Free Functionalization: Recent advances have enabled the introduction of functional groups under metal-free conditions. The use of N-fluorobenzenesulfonimide (NFSI) allows for the direct fluorination of 2H-indazoles, while other methods facilitate alkoxycarbonylation, proceeding through a radical pathway. organic-chemistry.org

Multi-Component Reactions: One-pot, multi-component reactions provide an efficient means to construct substituted 2H-indazoles. A copper-catalyzed reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) is a notable example that demonstrates high tolerance for various functional groups. organic-chemistry.orgcaribjscitech.com

These diverse synthetic routes allow chemists to modify the electronic and steric properties of the indazole scaffold, which is crucial for tuning its biological activity or material properties.

The ability to reliably synthesize a variety of indazole derivatives is essential for the creation of compound libraries for high-throughput screening in drug discovery. researchgate.net A systematic approach to scaffold diversification allows for the exploration of a broad chemical space around the core indazole structure. The Cadogan reaction, a classical reductive cyclization of nitroaromatic compounds, has been adapted for the one-pot synthesis of 2H-indazole-derived libraries. researchgate.netresearchgate.net This method, along with other modern synthetic protocols, facilitates the generation of arrays of N2-substituted indazole derivatives. researchgate.netnih.gov The availability of such libraries is critical for identifying lead compounds in drug development programs. nih.gov

The table below outlines different synthetic strategies used to generate diverse indazole derivatives suitable for compound libraries.

| Reaction Type | Reagents | Resulting Substitution | Reference |

| Reductive Cyclization (Cadogan) | o-Nitrobenzaldehydes, Amines, Tri-n-butylphosphine | N2-aryl or N2-alkyl substitution | organic-chemistry.org |

| Copper-Catalyzed 3-Component | 2-Bromobenzaldehydes, Amines, Sodium Azide | N2- and other aryl substitutions | organic-chemistry.org |

| Rhodium-Catalyzed Annulation | Azoxy compounds, Diazoesters | 3-acyl substitution | nih.gov |

Integration into Novel Molecular Architectures (e.g., Spiro Compounds)

The indazole scaffold can be incorporated into more complex, three-dimensional structures, such as spiro compounds. Spirocyclic systems, where two rings share a single atom, are of great interest in medicinal chemistry due to their rigid conformations and novel chemical space occupancy. The synthesis of spiro-3H-indazoles has been achieved from the reaction of cyclic diazo ketones. researchgate.net This transformation involves the decomposition of the diazo compound to form a carbene, which then undergoes an intramolecular reaction to construct the spirocyclic indazole framework. Such strategies allow for the fusion of the indazole core with other ring systems, leading to novel molecular architectures with unique stereochemical properties. researchgate.net This integration expands the structural diversity achievable from indazole precursors, opening avenues to new classes of compounds.

Future Research Directions in 2h Indazole Chemistry

Development of Novel and Green Synthetic Protocols

The synthesis of 2H-indazoles has traditionally presented challenges in achieving regioselectivity, often leading to mixtures with the more thermodynamically stable 1H-isomers. nih.gov Future research will undoubtedly prioritize the development of novel synthetic protocols that offer high yields and exclusive formation of the 2H-regioisomer. A particularly promising approach is the [3 + 2] dipolar cycloaddition of arynes and sydnones, which proceeds under mild conditions and provides a rapid and efficient route to a variety of 2H-indazoles.

Moreover, there is a strong impetus to develop "green" synthetic methodologies that minimize environmental impact. This includes the use of sustainable and recyclable catalysts, such as copper oxide nanoparticles supported on activated carbon, which have been shown to be effective in the one-pot, three-component synthesis of 2H-indazoles. rsc.org Microwave-assisted synthesis is another green chemistry approach that can accelerate reaction times and improve yields in the preparation of disubstituted 2H-indazoles. The exploration of electrochemical methods, which can avoid the use of harsh chemical oxidants, also represents a sustainable and efficient strategy for the synthesis of 2H-indazole derivatives. rsc.org

Exploration of New Functionalization Strategies

The ability to selectively introduce a wide range of functional groups onto the 2H-indazole core is crucial for tuning its properties for specific applications. Late-stage functionalization via C-H activation has emerged as a powerful tool for increasing the molecular complexity and diversity of 2H-indazole derivatives. caribjscitech.com Future efforts will likely focus on expanding the scope of these reactions to include a broader range of coupling partners and to achieve functionalization at various positions on both the pyrazole (B372694) and benzene (B151609) rings. caribjscitech.com

Palladium-catalyzed isocyanide insertion strategies have shown promise for the C3-functionalization of 2H-indazoles, leading to the synthesis of novel and structurally diverse heterocyclic systems. nih.gov Further exploration of transition-metal-catalyzed cross-coupling reactions will continue to be a major focus, enabling the introduction of aryl, alkyl, and other important functional groups. Additionally, the development of methods for the direct introduction of functionalities such as trifluoromethyl and difluoromethyl groups is of high interest, as these moieties can significantly impact the biological activity of molecules. rsc.org

Advanced Mechanistic Insights into Complex Transformations

A deeper understanding of the mechanisms underlying the synthesis and functionalization of 2H-indazoles is essential for the rational design of improved synthetic methods. While reactions like the Cadogan and Davis-Beirut cyclizations have long been used for 2H-indazole synthesis, their precise mechanisms have been the subject of debate. nih.gov Recent studies providing evidence for the involvement of 2H-indazole N-oxides as competent intermediates offer new insights and open the door for the development of milder reaction conditions. nih.gov

Future research will likely employ a combination of experimental techniques, such as kinetic studies and the isolation and characterization of reaction intermediates, along with computational modeling to elucidate the intricate details of these complex transformations. nih.gov A thorough mechanistic understanding will enable chemists to control selectivity, improve yields, and expand the substrate scope of existing reactions, as well as to design entirely new synthetic strategies.

Computational Design and Prediction for New Indazole Derivatives

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. In the context of 2H-indazole chemistry, computational methods can be employed to predict the reactivity and selectivity of synthetic reactions, aiding in the design of more efficient protocols. Furthermore, techniques such as molecular docking and molecular dynamics simulations can be used to predict the binding affinity of indazole derivatives to biological targets, thereby guiding the design of new therapeutic agents.

Structure-based computational methods have already proven successful in the discovery of potent and selective kinase inhibitors based on the indazole scaffold. As computational power and theoretical models continue to advance, the in silico design and prediction of the properties of novel indazole derivatives will play an increasingly important role in accelerating the discovery of new drugs and functional materials.

Utilization of Indazole Scaffolds in Emerging Areas of Materials Science

While the biological activity of indazole derivatives has been extensively studied, their application in materials science is a relatively underexplored area with significant potential. The rigid, planar structure and tunable electronic properties of the indazole scaffold make it an attractive building block for the construction of novel organic materials.

For instance, 2-aryl-2H-indazoles have been shown to exhibit interesting fluorescence properties, suggesting their potential use as fluorophores in imaging and sensing applications. The development of 2H-indazoles with extended chromophores could lead to materials with applications in the near-infrared region. Furthermore, the ability to incorporate indazole units into larger conjugated systems opens up possibilities for their use in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Future research in this area will focus on the synthesis and characterization of novel indazole-based materials and the exploration of their unique photophysical and electronic properties.

常见问题

Q. What are the established synthetic routes for 5-Acetyl-2-methyl-2H-indazole, and how can reaction conditions be optimized?

The synthesis typically involves Friedel-Crafts acylation followed by indazole ring closure. For example, a nitro-substituted benzoic acid derivative is converted to an acid chloride, which undergoes Friedel-Crafts acylation with 1,2-dichlorobenzene. Subsequent treatment with hydrazine hydrate in dimethylformamide (DMF) facilitates chlorine substitution and cyclization to form the indazole core . Optimization strategies include:

- Catalyst selection : Raney nickel improves nitro group reduction efficiency .

- Solvent effects : DMF enhances cyclization kinetics due to its high polarity and boiling point .

- Temperature control : Reflux conditions (~100–120°C) are critical for intermediate stability and yield .

Q. Which analytical techniques are most reliable for confirming the purity and structural identity of this compound?

- Chromatography : Thin-layer chromatography (TLC) with toluene/ethyl acetate/water (8.7:1.2:1.1 v/v/v) can monitor reaction progress and purity .

- Spectroscopy : NMR (¹H/¹³C) and FT-IR confirm functional groups (e.g., acetyl C=O stretch at ~1700 cm⁻¹).

- Elemental analysis : Matches calculated vs. observed C, H, N, and O percentages to validate molecular composition .

- Melting point : Sharp, reproducible melting points (e.g., 138°C for analogous compounds) indicate crystalline purity .

Q. How can researchers troubleshoot low yields during the indazole ring closure step?

Common issues include incomplete hydrazine substitution or side reactions. Mitigation strategies:

- Stoichiometric adjustments : Excess hydrazine hydrate (1.5–2.0 equiv) ensures complete substitution .

- Solvent drying : Anhydrous DMF minimizes hydrolysis of intermediates .

- Catalyst recycling : Magnetic nanoparticles (e.g., Fe₃O₄@FU NPs) improve reaction efficiency and reduce waste .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound derivatives be resolved?

Contradictions often arise from assay variability or structural nuances. A systematic approach includes:

- Orthogonal assays : Compare results across enzymatic, cellular, and in vivo models to rule out false positives/negatives .

- Structure-activity relationship (SAR) studies : Modify substituents (e.g., acetyl vs. ethyl groups) to isolate pharmacophore contributions .

- Metabolic stability testing : Evaluate cytochrome P450 interactions to identify confounding metabolism .

Q. What strategies enable selective functionalization of the indazole core for targeted drug discovery?

- Protecting groups : Temporarily block the acetyl group during electrophilic substitution to direct reactivity to C-3 or C-7 positions .

- Regioselective catalysts : Use Lewis acids (e.g., AlCl₃) to favor acylation at specific sites .

- Cross-coupling reactions : Suzuki-Miyaura or Buchwald-Hartwig couplings introduce aryl/heteroaryl groups with Pd catalysts .

Q. How can computational chemistry guide the design of this compound-based inhibitors?

- Docking simulations : Predict binding modes with target proteins (e.g., kinases or GPCRs) using software like AutoDock or Schrödinger .

- QM/MM modeling : Optimize transition states for reactions (e.g., Friedel-Crafts acylation) to refine synthetic pathways .

- ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, solubility) to prioritize derivatives .

Methodological Considerations

Q. What are best practices for scaling up indazole synthesis without compromising yield?

- Continuous flow systems : Minimize exothermic risks during Friedel-Crafts steps .

- Catalyst immobilization : Fe₃O₄@FU nanoparticles allow magnetic recovery and reuse, reducing costs .

- In-line analytics : Implement PAT (Process Analytical Technology) for real-time monitoring of intermediates .

Q. How should researchers validate the reproducibility of biological assays involving this compound?

- Blind controls : Include vehicle and reference compound (e.g., staurosporine for kinase assays) in each experiment .

- Inter-lab validation : Collaborate with independent labs to confirm activity trends .

- Data transparency : Share raw datasets and statistical methods (e.g., ANOVA) in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。